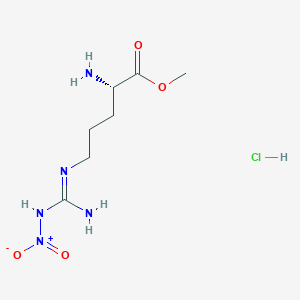

Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride

概要

説明

L-NAME塩酸塩は、Nω-ニトロ-L-アルギニンメチルエステル塩酸塩としても知られており、一酸化窒素合成酵素(NOS)の広く使用されている阻害剤です。これは、NOS酵素の活性部位に結合することにより一酸化窒素(NO)の産生を阻害する細胞透過性化合物です。 この化合物は、特に心血管と神経生物学の研究分野における科学研究に重要な用途があります .

準備方法

合成経路と反応条件: L-NAME塩酸塩は、L-アルギニンメチルエステルのニトロ化によって合成されます。このプロセスには、次の手順が含まれます。

ニトロ化: L-アルギニンメチルエステルは、硫酸などの強酸の存在下で、硝酸または硝酸塩などのニトロ化剤で処理されます。

精製: 得られた生成物は、結晶化またはクロマトグラフィーによって精製され、純粋なL-NAMEが得られます。

工業的生産方法: L-NAME塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために、工業用グレードの試薬と機器の使用が含まれます。 反応条件は、ニトロ化と精製工程の効率を最大限に高めるように最適化されています .

化学反応の分析

Chemical Inhibition of Nitric Oxide Synthase (NOS)

L-NAME hydrochloride acts as a competitive inhibitor of NOS enzymes, which catalyze the conversion of L-arginine to nitric oxide (NO) and L-citrulline . Key mechanistic insights include:

- Structural mimicry : The compound’s nitroamino-methyl group competitively binds to the NOS active site, blocking L-arginine access .

- Reversibility : Inhibition is reversed by excess L-arginine or NO donors like DETA-NO .

Reaction Pathway

This interaction suppresses NO production, modulating downstream vascular and immune responses .

Biochemical Pathways and Interactions

L-NAME hydrochloride impacts multiple pathways:

2.1. Arginase 1 (Arg1) Regulation

- FoxO4 transcriptionally activates Arg1 in endothelial cells, which competes with NOS for L-arginine. L-NAME exacerbates this competition, reducing NO bioavailability and increasing neutrophil adhesion .

- Key finding : In FoxO4 knockout mice, L-NAME failed to suppress NO, confirming its dependency on the FoxO4-Arg1 axis .

2.2. Vascular Injury and Inflammation

- PDE4 inhibitor (CI-1044) interaction :

2.3. Ocular Perfusion Dynamics

- Pressure clamping in porcine eyes induced NO-mediated washout (15% facility increase). L-NAME perfusion abolished washout , stabilizing outflow resistance .

3.1. Ischemia/Reperfusion (I/R) Injury

- In rat models, L-NAME (10 mg/kg) reduced myocardial infarct size by 40% and suppressed neutrophil infiltration .

- Mechanism : Inhibition of NO overproduction during reperfusion attenuates oxidative stress .

3.2. Immune Modulation

- L-NAME (50 μM) reduced macrophage NO production by 85% in LPS/IFN-γ-stimulated cells, confirming NOS blockade .

Stability and Reactivity

科学的研究の応用

L-NAME hydrochloride has a wide range of applications in scientific research:

Cardiovascular Research: Used to study the role of nitric oxide in blood pressure regulation and vascular reactivity.

Neurobiology: Employed to investigate the effects of nitric oxide on neuronal signaling and neuroprotection.

Immunology: Utilized to explore the role of nitric oxide in immune responses and inflammation.

Pharmacology: Serves as a tool to evaluate the efficacy of new drugs targeting the nitric oxide pathway.

作用機序

L-NAME塩酸塩は、一酸化窒素合成酵素(NOS)酵素を阻害することによって効果を発揮します。これは、NOSの天然基質であるL-アルギニンと競合し、酵素の活性部位に結合します。この阻害により、さまざまな生理学的プロセスに関与する重要なシグナル伝達分子である一酸化窒素(NO)の産生が減少します。 L-NAME塩酸塩によるNOSの阻害は、血管拡張、神経伝達、免疫応答に関連する分子標的と経路に影響を与えます .

6. 類似の化合物との比較

L-NAME塩酸塩は、以下のような他のNOS阻害剤と比較されます。

L-NG-ニトロアルギニン(L-NNA): L-NAMEの加水分解生成物で、類似の阻害特性を持っています.

L-NG-モノメチルアルギニン(L-NMMA): 別のNOS阻害剤で、異なる作用機序を持っています.

アミノグアニジン: 誘導性NOS(iNOS)の選択的阻害剤で、選択性と効力が異なります.

独自性: L-NAME塩酸塩は、細胞透過性とNOSの3つのアイソフォーム(神経、内皮、誘導性)すべてを阻害する能力によってユニークです。 この広域スペクトルの阻害により、さまざまな生物系における一酸化窒素の役割を調査する研究において貴重なツールとなります .

類似化合物との比較

L-NAME hydrochloride is compared with other NOS inhibitors such as:

L-NG-nitroarginine (L-NNA): A hydrolysis product of L-NAME with similar inhibitory properties.

L-NG-monomethylarginine (L-NMMA): Another NOS inhibitor with a different mechanism of action.

Aminoguanidine: A selective inhibitor of inducible NOS (iNOS) with distinct selectivity and potency.

Uniqueness: L-NAME hydrochloride is unique due to its cell-permeability and ability to inhibit all three isoforms of NOS (neuronal, endothelial, and inducible). This broad-spectrum inhibition makes it a valuable tool in research studies investigating the role of nitric oxide in various biological systems .

生物活性

Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride, commonly referred to as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). This compound has garnered attention in pharmacological research due to its implications in various biological processes and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of L-NAME, including its mechanisms of action, effects on nitric oxide production, and relevant case studies.

L-NAME acts primarily as a competitive inhibitor of NOS, which is responsible for the conversion of L-arginine to nitric oxide (NO) and citrulline. By inhibiting this enzyme, L-NAME effectively reduces the levels of NO, a critical signaling molecule involved in numerous physiological processes including vasodilation, neurotransmission, and immune response.

- Inhibition Profile : L-NAME exhibits varying inhibitory potency across different NOS isoforms:

Biological Effects

The inhibition of NO production by L-NAME has several downstream effects on biological systems:

- Vascular Effects : By reducing NO levels, L-NAME can lead to increased vascular resistance and blood pressure. Studies have shown that administration of L-NAME in animal models results in significant hypertension due to impaired vasodilation .

- Inflammatory Response : L-NAME has been shown to modulate inflammatory responses by affecting macrophage activity. For instance, in LPS-stimulated RAW 264.7 macrophages, L-NAME inhibited NO production and reduced pro-inflammatory cytokine levels such as TNF-α and IL-6 . This suggests that L-NAME may have potential applications in managing inflammatory diseases.

- Neuroprotective Effects : In neuropharmacological studies, L-NAME has demonstrated protective effects against neuronal damage induced by excessive NO production. It has been implicated in reducing oxidative stress and subsequent neuronal injury in various models .

Case Studies

Several studies illustrate the biological activity of L-NAME in different contexts:

- Study on Vascular Injury : A rodent study examined the effects of L-NAME on vascular injury induced by phosphodiesterase inhibitors. The results indicated that co-administration of L-NAME significantly reduced markers of vascular injury compared to controls, highlighting its protective role against NO-mediated damage .

- Inflammation Models : In a study assessing the impact of L-NAME on inflammatory markers in ischemia/reperfusion injury models, pre-treatment with L-NAME resulted in decreased myeloperoxidase (MPO) activity and reduced neutrophil infiltration into damaged tissues . This underscores its potential utility in therapeutic strategies aimed at mitigating inflammation.

Summary Table of Biological Activities

特性

IUPAC Name |

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNXAGZYLSRPJK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199292 | |

| Record name | Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51298-62-5 | |

| Record name | L-Ornithine, N5-[imino(nitroamino)methyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51298-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-NAME Hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051298625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N5-[imino(nitroamino)methyl]-L-ornithine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-NAME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFX6A1PRZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-NAME hydrochloride is a competitive inhibitor of nitric oxide synthase (NOS) [, , , , , , ]. It binds to the enzyme, preventing the conversion of L-arginine to nitric oxide (NO) [, , , , , , ]. This inhibition leads to reduced NO bioavailability, which has significant effects on various physiological processes, particularly in the cardiovascular system [, , , , , , ]. For example, L-NAME administration can induce hypertension in animal models by reducing vasodilation normally mediated by NO [, , , ].

A: L-NAME hydrochloride is a valuable tool for researchers to investigate the roles of NO in various biological processes. By inhibiting NO production, L-NAME hydrochloride allows scientists to observe the consequences of NO deficiency in different experimental settings [, , , , , , ]. This helps elucidate the physiological and pathological roles of NO in areas such as vascular tone regulation, inflammation, and cell signaling.

A: The research demonstrates that manipulating NO levels can have contrasting effects depending on the specific physiological context. For instance, in L-NAME-induced hypertension, restoring NO levels through interventions like treatment with the guanylyl cyclase activator BAY 41-2272 [] or the ACE inhibitor TOP [] can improve vascular relaxation and lower blood pressure. This highlights NO's protective role in cardiovascular health.

A: While a powerful tool, L-NAME hydrochloride has limitations. Its non-selective inhibition of NOS isoforms can make it challenging to isolate the specific roles of each isoform in a given process []. Additionally, prolonged use of L-NAME hydrochloride can lead to the development of tolerance, potentially affecting the long-term validity of experimental models []. Researchers should be aware of these limitations and consider them when designing experiments and interpreting results.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。